molecular formula C8H6BrClFNO2 B8234429 Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate CAS No. 1698028-24-8

Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate

Cat. No.: B8234429
CAS No.: 1698028-24-8
M. Wt: 282.49 g/mol
InChI Key: IBHBKKHCRUYAAK-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate (CAS: 1698028-24-8) is a multifunctional aromatic ester characterized by a benzoate backbone substituted with amino, bromo, chloro, and fluoro groups at distinct positions. Its molecular formula is C₈H₆BrClFNO₂, and it is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate.

Properties

IUPAC Name

methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBKKHCRUYAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1N)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801179830
Record name Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698028-24-8
Record name Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698028-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the benzene ring.

    Amination: Introduction of the amino group.

    Esterification: Formation of the benzoate ester.

The specific reagents and conditions used in these steps can vary. For example, halogenation might involve the use of halogenating agents like bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled conditions . Amination can be achieved using ammonia (NH3) or amines in the presence of catalysts . Esterification typically involves the reaction of the carboxylic acid with methanol (CH3OH) in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and high throughput .

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amino group play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The structural and functional uniqueness of Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate becomes evident when compared to its analogs. Below is a detailed comparison based on substituent positions, purity, and applications (Table 1).

Table 1: Comparative Properties of Methyl Benzoate Derivatives

Compound Name (CAS) Substituent Positions Purity Molecular Formula Key Applications
This compound (1698028-24-8) 6-amino, 4-Br, 3-Cl, 2-F 95% C₈H₆BrClFNO₂ Drug intermediate, Suzuki couplings
Methyl 5-amino-2-bromo-4-chlorobenzoate (929524-50-5) 5-amino, 2-Br, 4-Cl 98% C₈H₇BrClNO₂ Ligand synthesis, catalysis
Methyl 5-amino-4-bromo-2-chlorobenzoate (1232505-83-7) 5-amino, 4-Br, 2-Cl 97% C₈H₇BrClNO₂ Antimicrobial agent precursor
Methyl 3-amino-4-bromo-2,6-difluorobenzoate (1529613-64-6) 3-amino, 4-Br, 2,6-F 95% C₈H₅BrF₂NO₂ Fluorinated polymer research
Methyl 2-amino-3-bromo-5-fluorobenzoate (864293-46-9) 2-amino, 3-Br, 5-F 95% C₈H₆BrFNO₂ Radiolabeling studies

Substituent Position and Reactivity

  • Halogen Placement: The 2-fluoro group in this compound enhances electrophilic aromatic substitution (EAS) at the para position (relative to the ester group), whereas analogs like Methyl 5-amino-2-bromo-4-chlorobenzoate exhibit higher steric hindrance due to proximal Br and Cl groups, limiting EAS efficiency .
  • Amino Group Reactivity: The 6-amino substituent in the target compound is meta to the ester, reducing electronic conjugation with the carbonyl group. In contrast, Methyl 3-amino-4-bromo-2,6-difluorobenzoate’s amino group at position 3 participates in resonance with adjacent halogens, altering its nucleophilicity .

Application-Specific Differences

  • Pharmaceutical Synthesis: The target compound’s 3-chloro and 4-bromo groups enable sequential cross-coupling (e.g., Buchwald-Hartwig amination), whereas Methyl 5-amino-4-bromo-2-chlorobenzoate’s bromo and chloro substituents are less spatially optimized for such reactions .

Biological Activity

Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate is a halogenated benzoate derivative that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the molecular formula C₈H₆BrClFNO₂. Its structure features a unique combination of halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzoate ester. The presence of these functional groups contributes to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC₈H₆BrClFNO₂
Molecular Weight254.49 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (Octanol-Water)Not specified

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. For example, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Case Study : In a study evaluating the antimicrobial efficacy of halogenated benzoates, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, which is comparable to established antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Preliminary findings suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings : A study assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting moderate potency .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets within cells. The halogen atoms and amino group likely enhance the compound's ability to bind to enzymes or receptors involved in cellular signaling pathways related to growth and apoptosis.

Table 2: Mechanistic Insights

MechanismDescription
Enzyme InhibitionPotential inhibition of key enzymes involved in cell proliferation
Apoptosis InductionInduces programmed cell death in cancer cells
Cell Cycle ArrestDisrupts normal cell cycle progression

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzoates to understand its unique properties better. For instance, compounds like methyl 4-bromo-2-fluorobenzoate have shown similar biological activities but differ in their structural configurations.

Table 3: Comparison with Similar Compounds

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound32 µg/mL15 µM
Methyl 4-bromo-2-fluorobenzoate64 µg/mL20 µM

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